molecular formula C16H24N2O4S B7721004 N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide

N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide

Katalognummer B7721004
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: DEFJVGPADKWIIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CX5461 is a small molecule inhibitor that targets RNA polymerase I (Pol I), an enzyme responsible for the synthesis of ribosomal RNA (rRNA) in the nucleolus. Overexpression of Pol I has been observed in many types of cancer, making it an attractive target for anticancer therapy. CX5461 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Wirkmechanismus

CX5461 binds to a specific pocket on the Pol I enzyme, inhibiting its activity and leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis. This ultimately leads to cell death, as cancer cells are highly dependent on this compound synthesis for their rapid proliferation.
Biochemical and Physiological Effects
In addition to its effects on this compound synthesis, CX5461 has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX5461 has also been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply tumors with nutrients.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CX5461 is its specificity for Pol I, which reduces the risk of off-target effects. However, CX5461 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CX5461 has been shown to have variable efficacy in different types of cancer, which may limit its potential as a broad-spectrum anticancer agent.

Zukünftige Richtungen

Several future directions for research on CX5461 include:
1. Combination therapy: CX5461 has shown synergistic effects with other anticancer agents, and further studies are needed to identify the optimal combination regimens.
2. Biomarker identification: CX5461 has been shown to be more effective in certain types of cancer, and identifying biomarkers that predict response to CX5461 could help guide treatment decisions.
3. Resistance mechanisms: Resistance to CX5461 has been observed in some preclinical models, and understanding the mechanisms of resistance could help identify strategies to overcome this limitation.
4. Clinical trials: CX5461 is currently being evaluated in clinical trials for the treatment of various types of cancer, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, CX5461 is a promising anticancer agent that targets RNA polymerase I and has shown efficacy in preclinical models of cancer. Further research is needed to fully understand its mechanism of action, identify biomarkers of response, and determine its safety and efficacy in clinical trials.

Synthesemethoden

The synthesis of CX5461 involves several steps, including the reaction of 2-methylbenzamide with cyclohexyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-chloroethanol to form the sulfamate ester, which is hydrolyzed to give CX5461.

Wissenschaftliche Forschungsanwendungen

CX5461 has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these models, CX5461 has been shown to inhibit Pol I activity, leading to decreased N-cyclohexyl-5-(N-(2-hydroxyethyl)sulfamoyl)-2-methylbenzamide synthesis and ultimately cell death. CX5461 has also been shown to have synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.

Eigenschaften

IUPAC Name

N-cyclohexyl-5-(2-hydroxyethylsulfamoyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-7-8-14(23(21,22)17-9-10-19)11-15(12)16(20)18-13-5-3-2-4-6-13/h7-8,11,13,17,19H,2-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJVGPADKWIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.